3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 90006-21-6) is a pyrazole derivative characterized by a bromo-substituted pyrazole core linked to a propanenitrile group. It is a beige crystalline solid with a molecular weight of approximately 262.24 g/mol and a purity of 95.0% . Its nitrile group confers reactivity in nucleophilic addition or cyclization reactions, while the bromine atom may facilitate further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFMVUASGXFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365073 | |
| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90006-21-6 | |
| Record name | 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of 3-bromopropanenitrile as a starting material, which undergoes nucleophilic substitution with the pyrazole derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions , facilitated by the electron-withdrawing effect of the adjacent methyl groups.
Key Reactions:
Mechanistic Notes :
- The Suzuki reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .
- Bromine retention in the Sandmeyer reaction (as described in ) highlights its role as a synthetic intermediate for ruxolitinib.
Nitrile Group Transformations
The propanenitrile moiety participates in hydrolysis , reduction , and cyclization reactions.
Key Reactions:
Mechanistic Notes :
- Nitrile hydrolysis to amides proceeds via acidic or basic conditions, forming intermediates like imidic acids .
- LiAlH₄ reduces the nitrile to a primary amine through a two-electron transfer mechanism .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring’s electron-deficient nature limits EAS reactivity, but directed metalation enables functionalization.
Key Reactions:
| Reaction Type | Reagents/Conditions | Product | Yield
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can inhibit cancer cell proliferation. The bromine substitution enhances the biological activity by affecting the electronic properties of the molecule, making it a candidate for further development in cancer therapeutics.
Case Study :
In vitro studies on pyrazole derivatives have shown that they can induce apoptosis in various cancer cell lines, including breast and lung cancers. These findings suggest a mechanism where the compound interferes with cell cycle regulation and promotes programmed cell death.
Agricultural Chemistry
Pesticide Development
The compound's structure suggests potential as an agrochemical agent. Pyrazole derivatives have been explored as herbicides and insecticides due to their ability to disrupt biochemical pathways in pests.
Data Table: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Leafhoppers | 78 | |
| 3-(4-bromo...) | Various Insects | TBD |
Materials Science
Synthesis of Functional Polymers
this compound can serve as a building block for synthesizing functional polymers with unique properties. The nitrile group allows for further chemical modifications that can tailor the polymer's characteristics for specific applications.
Case Study :
Research has shown that incorporating pyrazole-based compounds into polymer matrices enhances thermal stability and mechanical strength. These polymers can be utilized in coatings and composites for industrial applications.
Analytical Chemistry
Use in Chromatography
The compound's unique chemical properties make it suitable for use as a standard in chromatographic techniques. Its distinct retention time can aid in the identification and quantification of similar compounds in complex mixtures.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions with proteins or nucleic acids, affecting their function. The pyrazole ring can also engage in π-π stacking interactions with aromatic residues in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
Key Observations :
- The high yields (>80%) for Compounds 17 and 18 suggest robust synthetic routes, whereas the discontinuation of the target compound may indicate challenges in scalability or purification .
Physicochemical Properties
Table 3: Physical Properties
Key Observations :
- Melting Points : The target compound’s absence of reported melting point contrasts with the crystalline nature of Compounds 17 and 18, which may reflect differences in purity or intermolecular interactions (e.g., hydrogen bonding in sulfonamides) .
Biological Activity
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a compound with significant interest in medicinal chemistry, exhibits diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₄BrN₃
- Molecular Weight : 328.16 g/mol
- CAS Number : 925607-98-3
- Structure : The compound features a pyrazole ring substituted with a bromine atom and a propanenitrile group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Cell Proliferation Modulation : Studies suggest that it can modulate cell cycle progression in cancer cells, leading to reduced proliferation rates.
Anticancer Activity
A study conducted by researchers at the University of California demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Case Studies
Toxicology Profile
The compound is classified as an acute toxic agent (Category 3) when ingested orally. Safety data sheets recommend handling it with care due to potential health risks associated with exposure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, brominated pyrazole precursors (e.g., 4-bromo-3,5-dimethyl-1H-pyrazole) can react with nitrile-containing reagents under basic conditions. Evidence from similar pyrazole syntheses highlights the use of dichloromethane as a solvent and triethylamine as a base to deprotonate intermediates . Column chromatography (ethyl acetate/hexane gradients) is recommended for purification, with yields improved by optimizing reaction time (e.g., 40–48 hours at –20°C) and using dry-load techniques with Celite® .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- FT-IR and NMR : Identify functional groups (e.g., nitrile C≡N stretch at ~2228 cm⁻¹ ) and confirm substitution patterns (e.g., pyrazole proton signals at δ 5.93 ppm in H NMR ).
- HPLC/GC : Monitor purity (>95% by GC) using standardized solvent systems .
- Melting Point Analysis : Compare experimental values (e.g., 94–95°C ) with literature data to detect impurities.
Q. What solvent systems are effective for recrystallizing brominated pyrazole derivatives?
- Methodological Answer : Recrystallization from 2-propanol or ethyl acetate/hexane mixtures (1:4 ratio) is effective for analogous compounds, as these solvents balance polarity to isolate crystalline products without decomposing thermally sensitive nitrile groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example, a related bromopyrazole derivative showed dihedral angles of 78.4° between pyrazole and aromatic rings, confirmed via SHELX refinement (R-factor = 0.077) . Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts, and π-π stacking interactions (3.7 Å spacing) can stabilize the crystal lattice .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- Discrepant C NMR peaks : Compare experimental shifts (e.g., 149.6 ppm for pyrazole carbons ) with density functional theory (DFT)-calculated values.
- Unexpected IR bands : Assign minor peaks (e.g., 2121 cm⁻¹ for azide stretches in related compounds ) to byproducts or solvent residues via LC-MS.
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G* level) to model charge distribution and frontier molecular orbitals. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets, as demonstrated for pyrazole-thiazole hybrids . NBO analysis further clarifies intramolecular interactions (e.g., hyperconjugation in nitrile groups) .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Implement flow chemistry for controlled reaction conditions. For batch processes, optimize stoichiometry (e.g., 7.5 equivalents of azido(trimethyl)silane ) and use automated flash chromatography (e.g., Interchim puriFLASH systems) for consistent purification . Monitor reaction progress via in situ FT-IR or TLC (Rf = 0.58 in cyclohexane/ethyl acetate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
